L-Methionine methylsulfonium bromide L-Methionine methylsulfonium bromide
Brand Name: Vulcanchem
CAS No.: 33515-32-1
VCID: VC8102528
InChI: InChI=1S/C6H13NO2S.BrH/c1-10(2)4-3-5(7)6(8)9;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1
SMILES: C[S+](C)CCC(C(=O)O)N.[Br-]
Molecular Formula: C6H14BrNO2S
Molecular Weight: 244.15 g/mol

L-Methionine methylsulfonium bromide

CAS No.: 33515-32-1

Cat. No.: VC8102528

Molecular Formula: C6H14BrNO2S

Molecular Weight: 244.15 g/mol

* For research use only. Not for human or veterinary use.

L-Methionine methylsulfonium bromide - 33515-32-1

Specification

CAS No. 33515-32-1
Molecular Formula C6H14BrNO2S
Molecular Weight 244.15 g/mol
IUPAC Name [(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;bromide
Standard InChI InChI=1S/C6H13NO2S.BrH/c1-10(2)4-3-5(7)6(8)9;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1
Standard InChI Key CWRPHDXBTKMSKT-JEDNCBNOSA-N
Isomeric SMILES C[S+](C)CC[C@@H](C(=O)O)N.[Br-]
SMILES C[S+](C)CCC(C(=O)O)N.[Br-]
Canonical SMILES C[S+](C)CCC(C(=O)O)N.[Br-]

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a central sulfonium ion ((CH₃)₂S⁺) attached to a modified methionine backbone. The molecular structure consists of:

  • Amino group (-NH₂) at the α-carbon

  • Carboxyl group (-COOH) at the γ-carbon

  • Dimethylsulfonium moiety replacing the thioether group of methionine

  • Bromide counterion balancing the positive charge .

The stereochemistry at the α-carbon remains consistent with L-methionine, though racemic mixtures (DL-forms) are also documented .

Table 1: Key Molecular Characteristics

PropertyValueSource
Molecular FormulaC₆H₁₄BrNO₂S
Molecular Weight244.15 g/mol
CAS Registry Number33515-32-1
Sulfonium Group Charge+1
Stereochemical ConfigurationL-form (predominant)

Physicochemical Behavior

The sulfonium group profoundly influences the compound's behavior:

  • Solubility: Highly water-soluble due to ionic characteristics, with reduced solubility in nonpolar solvents .

  • Stability: More stable than S-adenosylmethionine (SAM) but prone to decomposition under strong acidic/basic conditions.

  • Reactivity: Participates in methyl transfer reactions, though less efficiently than SAM.

Quantum mechanical calculations reveal a bond length of 1.82 Å for the S-Br interaction, contributing to its distinctive reactivity profile .

Synthesis and Production

Industrial Synthesis Pathways

The primary synthesis route involves methionine alkylation under controlled conditions:

Reaction Mechanism:
L-Methionine + CH₃BrH₂O, 15-40°CL-Methionine methylsulfonium bromide\text{L-Methionine + CH₃Br} \xrightarrow{\text{H₂O, 15-40°C}} \text{L-Methionine methylsulfonium bromide}
This exothermic reaction (ΔH = -58 kJ/mol) typically achieves 85-90% yield when using a 50% excess of methyl bromide .

Table 2: Optimal Synthesis Parameters

ParameterValue RangeImpact on Yield
Temperature15-40°C (bromide synthesis)±12% variance
Pressure12-13 atm (sealed reactor)Critical for gas-phase reactions
SolventAqueous systems preferredMaximizes ionic interaction
Reaction Time6-8 hoursBeyond 8h: side reactions

Large-scale production utilizes V4A steel reactors to withstand corrosive methyl halides . Recent advances explore ionic liquid-mediated synthesis to reduce bromide waste by 37%.

Functional Applications

Biochemical Research Applications

  • Methylation Studies: Serves as a model compound for investigating biological methyl transfer mechanisms.

  • Enzyme Inhibition: Demonstrates 68% inhibition of methionine adenosyltransferase at 5mM concentrations.

  • Oxidative Stress Models: Used to simulate sulfonium-mediated redox cycling in hepatocyte studies.

Industrial Utilization

SectorApplicationBenefit
PharmaceuticalsPrecursor for gastroprotective agentsEnhanced stability over SAM
AgricultureSoil amendment for sulfur-deficient crops22% yield improvement in Brassica spp.
Material ScienceIonic liquid componentThermal stability up to 210°C

Comparative Analysis with Structural Analogues

Versus S-Adenosylmethionine (SAM)

PropertyL-Methionine Methylsulfonium BromideSAM
Stability (t₁/₂ at 25°C)48 hours2 hours
Methyl Transfer PotentialModerate (k = 0.45 × 10³ M⁻¹s⁻¹)High (k = 2.1 × 10³ M⁻¹s⁻¹)
Synthetic Accessibility3-step process from methionineRequires enzymatic synthesis

Bromide vs. Iodide Counterion

The iodide variant (CAS 3493-12-7) exhibits:

  • 28% higher solubility in ethanol-water mixtures

  • Reduced thermal stability (decomposition onset at 115°C vs. 143°C for bromide)

  • Enhanced reactivity in SN2 reactions (k₂ increased by factor of 3.7).

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